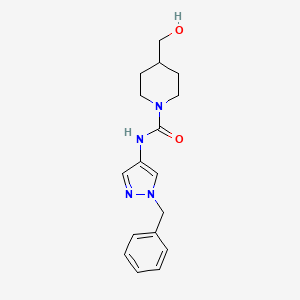![molecular formula C16H26N2O2S B6640563 1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640563.png)
1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea, also known as THU-14, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. THU-14 has been found to exhibit antitumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in tumor growth and inflammation. 1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been found to inhibit the activity of several enzymes involved in these pathways, including protein kinase C and phospholipase A2.
Biochemical and Physiological Effects
1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been found to have several biochemical and physiological effects. In vitro studies have shown that 1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea is its ability to inhibit the growth of a variety of cancer cell lines, making it a potential candidate for the development of new cancer therapies. Additionally, 1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. One limitation of 1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea. One area of research could focus on the development of more efficient synthesis methods for 1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea, which could improve its bioavailability and effectiveness. Additionally, further studies could investigate the mechanism of action of 1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea and its potential interactions with other drugs. Finally, preclinical and clinical studies could be conducted to evaluate the safety and efficacy of 1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea as a potential therapeutic agent for cancer and inflammatory diseases.
Synthesemethoden
The synthesis of 1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea involves the reaction of 2-methyl-2-thiophen-2-ylpropylamine with cyclohexanone in the presence of sodium borohydride to form 1-(2-hydroxymethylcyclohexyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea. This compound is then treated with hydrochloric acid to form 1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea.
Wissenschaftliche Forschungsanwendungen
1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been the subject of several scientific studies due to its potential therapeutic applications. In vitro studies have shown that 1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-[2-(hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-16(2,14-8-5-9-21-14)11-17-15(20)18-13-7-4-3-6-12(13)10-19/h5,8-9,12-13,19H,3-4,6-7,10-11H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUZLQVZJGWDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NC1CCCCC1CO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide](/img/structure/B6640480.png)
![2-(1-hydroxycyclohexyl)-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6640488.png)
![2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone](/img/structure/B6640489.png)

![1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone](/img/structure/B6640500.png)
![N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640506.png)
![1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6640518.png)
![2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640522.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640530.png)

![1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide](/img/structure/B6640546.png)

![N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide](/img/structure/B6640556.png)
![3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol](/img/structure/B6640570.png)